(R)-Acebutolol

Description

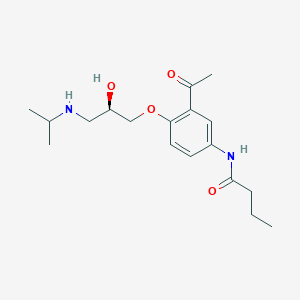

Structure

3D Structure

Properties

IUPAC Name |

N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMGAFJFRBGGG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218303 | |

| Record name | (R)-Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68107-81-3 | |

| Record name | (R)-Acebutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACEBUTOLOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856NOF5HE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Pharmacodynamics of R Acebutolol

β1-Adrenergic Receptor Interaction and Selectivity Studies

(R)-Acebutolol's interaction with β1-adrenergic receptors is characterized by its mechanism of inhibition, binding affinity, and its selectivity compared to its antipode and other β-blockers.

Competitive Inhibition Mechanisms

This compound acts as a competitive antagonist at β-adrenergic receptors. hres.cawikipedia.org This means it reversibly binds to the same receptor sites as endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine. wikipedia.org By occupying these β1-receptors, primarily located in cardiac muscle, it prevents the normal physiological response to sympathetic stimulation, such as an increase in heart rate and contractility. hres.cawikipedia.orgrevespcardiol.org The inhibition is concentration-dependent; an increase in the concentration of the agonist (e.g., norepinephrine) can overcome the blocking effect of the antagonist. This competitive antagonism is a hallmark of the β-blocker class of drugs. wikipedia.org

Radioligand Displacement Assays and Affinity Determination

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov These assays utilize a radiolabeled ligand that binds to the receptor of interest. sci-hub.se In competitive binding assays, various concentrations of an unlabeled compound, such as this compound, are used to displace the radiolabeled ligand. giffordbioscience.com The concentration at which the unlabeled compound displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki). giffordbioscience.com A lower Ki value indicates a higher binding affinity. sci-hub.se

Studies using radioligands like [¹²⁵I]iodocyanopindolol have been employed to characterize the binding of acebutolol (B1665407) enantiomers to β-adrenoceptor subtypes. researchgate.net These assays are crucial for quantifying the specific affinity of this compound for β1-receptors and comparing it to other compounds. nih.govresearchgate.net

Comparative β1-Selectivity with (S)-Acebutolol and Other Enantiomers

A key pharmacodynamic feature of acebutolol is its cardioselectivity, meaning it has a greater affinity for β1-receptors in the heart than for β2-receptors in tissues like the lungs and blood vessels. ontosight.aipatsnap.comnih.gov However, this selectivity is not absolute and diminishes at higher doses. hres.cahres.ca

The β-blocking activity of acebutolol resides predominantly in the (S)-enantiomer, which has a much higher affinity for β-adrenergic receptors than the (R)-enantiomer. ualberta.cachapman.edukoreascience.kr The reported S:R activity ratio for β-blockers can be substantial, indicating a high degree of stereoselectivity in receptor binding. ualberta.cachapman.edu For acebutolol specifically, it is the (S)-enantiomer that is primarily responsible for the β-adrenergic receptor antagonism. sci-hub.se

Comparative β1-Selectivity of Various β-Blockers

This table shows the relative selectivity for β1-adrenergic receptors over β2-adrenergic receptors for several β-blockers.

| Compound | β1-Selectivity Ratio (β1 vs β2) | Reference |

|---|---|---|

| Bisoprolol | 14-fold | tandfonline.com |

| Atenolol | 4.7-fold | tandfonline.com |

| Acebutolol (Racemate) | 2.4-fold | tandfonline.com |

| Metoprolol (B1676517) | 2.3-fold | tandfonline.com |

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of this compound is its contribution to the intrinsic sympathomimetic activity (ISA) of the racemic drug. wikipedia.orgontosight.aipatsnap.com ISA, also known as partial agonist activity, means the compound not only blocks the effects of potent catecholamines but can also weakly stimulate the β-receptor itself. patsnap.comnih.govfpnotebook.com

Mechanistic Elucidation of Partial Agonism

Partial agonism occurs when a ligand binds to a receptor but elicits a submaximal response compared to a full agonist. nih.gov In the case of acebutolol, it acts as a partial agonist at β-adrenergic receptors. nih.govtaylorandfrancis.com This means that in situations of low sympathetic tone (e.g., at rest), it can cause a slight stimulation of the receptor. patsnap.com This partial agonist activity is a property of both acebutolol and its active metabolite, diacetolol (B1670378). hres.cahres.canih.gov The mechanism involves the drug inducing a specific receptor conformation that leads to a level of downstream signaling (e.g., cAMP production) that is lower than that produced by a full agonist like isoproterenol. nih.gov

In Vitro and In Vivo ISA Manifestations

The ISA of acebutolol has been demonstrated in both laboratory and whole-organism studies.

In Vitro : In isolated tissue preparations, such as a rat atrium, racemic acebutolol has been shown to produce a maximal stimulatory effect that is only a fraction (approximately 17%) of the maximal effect induced by the full β-agonist isoproterenol. nih.gov This confirms its status as a partial agonist at the cellular level.

In Vivo : The ISA of acebutolol is evident in living organisms. hres.ca For example, in catecholamine-depleted animal models, administration of acebutolol can lead to tachycardia, demonstrating its stimulatory effect in the absence of endogenous agonists. hres.ca Clinically, the ISA of acebutolol results in less pronounced resting bradycardia (slowing of the heart rate) and a smaller reduction in cardiac output compared to β-blockers that lack ISA. nih.govnih.gov

Summary of ISA Effects

This table summarizes the observed effects of Intrinsic Sympathomimetic Activity for β-blockers like acebutolol.

| Setting | Manifestation of ISA | Reference |

|---|---|---|

| In Vitro (Isolated Rat Atrium) | Produces a stimulatory effect that is ~17% of the maximum effect from the full agonist isoproterenol. | nih.gov |

| In Vivo (Catecholamine-depleted rats) | Induces tachycardia (increased heart rate). | hres.ca |

| Clinical Observation | Leads to less resting bradycardia and smaller reductions in cardiac output compared to non-ISA β-blockers. | nih.govnih.gov |

Influence of ISA on Receptor Regulation in Research Models

Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of a β-blocker to exert a low level of agonist activity at the β-adrenergic receptor while simultaneously acting as an antagonist to potent endogenous catecholamines like epinephrine. nih.gov This partial agonism can influence the regulation of β-adrenoceptors.

Research has shown that β-blockers with ISA, such as acebutolol, may counteract the up-regulation of β-adrenoceptors that is sometimes observed with β-blockers lacking this property. nih.gov In a study using a rat model, acebutolol demonstrated ISA by inducing tachycardia in catecholamine-depleted subjects. drugs.comhres.ca The presence of ISA is thought to provide a degree of background stimulation to beta-receptors, which may prevent the significant decrease in resting heart rate seen with non-ISA β-blockers. nih.govtaylorandfrancis.com

Membrane Stabilizing Activity (MSA) Investigations

Membrane Stabilizing Activity (MSA), also known as a quinidine-like effect, is another pharmacological property of some β-blockers. This activity is not related to β-adrenoceptor antagonism but involves the drug's interaction with cell membranes. hmdb.ca

Research into Concentration-Dependent Effects

Investigations into the MSA of acebutolol have determined that this effect is concentration-dependent. In various animal models, a membrane-stabilizing effect has been detected, but only at high concentrations of acebutolol. drugs.com At clinically relevant doses, the membrane-stabilizing effect of acebutolol is not considered to be a significant contributor to its therapeutic action. drugs.comhres.cahres.ca

Biophysical studies using liposomes as model membranes have explored the interaction of acebutolol with the membrane. These studies have shown that acebutolol partitions into the membrane and can disturb its organization, leading to a fluidizing effect. researchgate.net The extent of this disturbance is related to the concentration of the drug.

Table 1: Concentration-Dependent Effects of Acebutolol on Membranes This table is a representative summary based on descriptive findings in the literature; specific quantitative values for this compound were not available in the searched sources.

| Concentration Level | Observed Effect on Membrane | Significance in Clinical Use |

|---|---|---|

| High (Supra-therapeutic) | Detectable membrane-stabilizing effect in animal models. drugs.com | Not manifest at typical clinical doses. hres.cahres.ca |

| Therapeutic (Clinical) | Minimal to no significant membrane-stabilizing effect. hres.ca | MSA is not a primary mechanism of action. drugs.com |

Comparative MSA Profiles of Acebutolol Enantiomers

While the β-blocking activity of acebutolol is stereoselective, with the (S)-enantiomer being more potent, the properties of MSA may also differ between the enantiomers. Research comparing the enantiomers of acebutolol and its metabolite, diacetolol, has provided insights into their distinct pharmacological profiles.

Notably, the major metabolite, diacetolol, does not possess significant membrane-stabilizing activity, in contrast to the parent compound, acebutolol. nih.govncats.io Pharmacological comparisons in animal models have concluded that while diacetolol shares similar β-blocking and ISA properties with acebutolol, it differs in its lack of MSA. nih.gov

Biophysical studies comparing propranolol (B1214883) and acebutolol found that propranolol had a more pronounced effect on membrane fluidity and structure than acebutolol, which correlates with their differing lipophilicities. researchgate.net While direct comparative data on the MSA of this compound versus (S)-Acebutolol was not detailed in the provided search results, the established lack of significant MSA in its metabolite, diacetolol, is a key differentiating factor. nih.gov

Table 2: Comparative Properties of Acebutolol and its Metabolite Diacetolol

| Compound | β-Blocking Activity | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) |

|---|---|---|---|

| Acebutolol (Racemate) | Yes hres.ca | Weak/Mild drugs.comhres.ca | Yes, at high concentrations drugs.com |

| Diacetolol (Metabolite) | Yes, equipotent to Acebutolol nih.govhres.ca | Weak nih.govncats.iocapes.gov.br | No significant MSA nih.govncats.io |

Stereospecific Pharmacokinetics of R Acebutolol

Enantioselective Absorption Research

The absorption of acebutolol (B1665407) from the gastrointestinal tract is a critical step in its therapeutic action and exhibits stereoselective characteristics.

Gastrointestinal Absorption Characteristics

Acebutolol is well-absorbed from the gastrointestinal tract following oral administration. drugs.com However, it undergoes significant first-pass metabolism. drugs.comrxlist.com Studies in rats have shown that the absorption of acebutolol may be site-dependent, with a double-peak phenomenon observed in plasma concentration-time profiles after oral administration. researchgate.netrimpacts.com This suggests varying absorption rates at different locations within the gastrointestinal tract. researchgate.net Research in rats indicates that this double-peak phenomenon is likely due to site-dependent absorption rather than enterohepatic recirculation. rimpacts.comnih.gov The bioavailability of the (R)- and (S)-enantiomers of acebutolol after oral administration in rats was found to be 36% and 34%, respectively. researchgate.net

First-Pass Hepatic Biotransformation and Stereoselectivity

Following absorption, acebutolol is subject to extensive first-pass metabolism in the liver, with an absolute bioavailability of about 40% for the parent compound. drugs.comrxlist.com This metabolic process is stereoselective, favoring the (R)-(+)-enantiomer. chapman.eduualberta.ca The primary metabolite, diacetolol (B1670378), is also pharmacologically active and equipotent to acebutolol. drugs.comrxlist.com

The stereoselective first-pass metabolism results in modestly higher plasma concentrations of the active (S)-(–)-enantiomer compared to its (R)-(+)-antipode. chapman.eduualberta.camdpi.com The area under the plasma concentration-time curve (AUC) ratio of S-acebutolol to R-acebutolol is approximately 1.2. chapman.eduualberta.ca This corresponds to a greater oral clearance of (R)-acebutolol compared to (S)-acebutolol. nih.gov Specifically, the oral clearance of R-AC has been measured at 106 ± 30 L/h, while that of S-AC is 87 ± 22 L/h. nih.gov

Site-Dependent Absorption Studies in Animal Models

Investigations in rats have explored the site-dependent absorption of acebutolol to understand the observed double-peak phenomenon in its pharmacokinetic profile. researchgate.netrimpacts.com When administered intraduodenally (ID), the bioavailability of both enantiomers was significantly higher (69% for R-acebutolol and 68% for S-acebutolol) compared to intraileal (II) administration (47% for R-acebutolol and 46% for S-acebutolol) and oral administration. researchgate.net The double-peak phenomenon disappeared with intraileal administration but persisted with intraduodenal administration, supporting the hypothesis of site-dependent absorption. researchgate.net Further studies in rats have suggested that this erratic absorption is independent of food and bile. nih.gov

Stereoselective Distribution Studies

The distribution of acebutolol throughout the body is influenced by its binding to plasma proteins and its ability to cross biological barriers, which can also be stereoselective processes.

Plasma Protein Binding Characteristics and Enantiomeric Differences

Acebutolol exhibits a low binding affinity for plasma proteins, with approximately 26% of the drug being bound. drugs.comhres.cahres.ca Due to this relatively high free fraction in the plasma, the binding of acebutolol to plasma proteins is generally considered to be non-stereoselective. researchgate.netchapman.eduualberta.camdpi.com This means that neither the (R)- nor the (S)-enantiomer shows a preferential binding to plasma proteins such as albumin and α1-acid glycoprotein. chapman.edumdpi.com The low degree of plasma protein binding suggests that displacement of other drugs from these binding sites is unlikely. hres.cahres.ca

Blood-Brain Barrier Permeability Research

Acebutolol is a relatively hydrophilic compound. mdpi.comnih.gov This characteristic limits its ability to cross the blood-brain barrier (BBB). nih.govwikipedia.org Consequently, only minimal quantities of acebutolol and its metabolite, diacetolol, are typically detected in the cerebrospinal fluid. hres.cahres.ca The minimal penetration of the central nervous system (CNS) is a key feature of its distribution profile. unboundmedicine.com While the management of certain conditions can be challenging due to the inability of many drugs to permeate the BBB, the hydrophilic nature of acebutolol is an important factor in its CNS-related effects. mdpi.com

Distribution to Biological Fluids and Tissues

This compound, a cardioselective β-adrenoceptor antagonist, and its primary active metabolite, diacetolol, are relatively hydrophilic compounds. drugs.com This characteristic limits their passage across the blood-brain barrier, resulting in minimal detection in the cerebrospinal fluid (CSF). drugs.com The binding of acebutolol to plasma proteins is low, at approximately 26%, and is not considered stereoselective. hres.cachapman.edu The free fraction of acebutolol in plasma is therefore high. chapman.eduualberta.ca

Studies have shown that both acebutolol and its metabolite diacetolol are excreted into breast milk. researchgate.net In one case study, the concentrations of both acebutolol and diacetolol enantiomers were found to be higher in breast milk than in maternal plasma. researchgate.net While acebutolol concentrations were very low in cord blood, the metabolite diacetolol was detected, indicating placental transfer. researchgate.net Elimination pathways for acebutolol and its metabolites include both renal excretion (30-40%) and non-renal mechanisms (50-60%), such as excretion into the bile and direct passage through the intestinal wall. nih.govnih.gov The main metabolites, diacetolol and acetolol, have been primarily identified in bile and urine samples. researchgate.net

Table 1: Distribution Characteristics of this compound

| Parameter | Finding |

|---|---|

| Plasma Protein Binding | Approximately 26% drugs.comhres.ca |

| Stereoselectivity of Binding | Non-stereoselective chapman.eduualberta.ca |

| Cerebrospinal Fluid (CSF) Distribution | Minimal quantities detected drugs.com |

| Excretion in Breast Milk | Excreted in concentrations higher than maternal plasma researchgate.net |

| Placental Transfer | Metabolite (diacetolol) detected in cord blood researchgate.net |

| Primary Excretion Routes | Renal (30-40%) and non-renal (50-60%, including bile) nih.govnih.gov |

Enantioselective Metabolism of this compound

The metabolism of acebutolol is stereoselective, with a preference for the (R)-(+)-enantiomer during first-pass metabolism. chapman.eduualberta.ca This results in modestly higher plasma concentrations of the therapeutically active (S)-(-)-enantiomer. chapman.eduualberta.ca

Formation of Diacetolol: Stereoselective Pathways

The primary metabolic pathway for acebutolol involves its conversion to the active metabolite, diacetolol. hres.caresearchgate.netnih.gov This process is a two-step enzymatic reaction involving hydrolysis followed by acetylation. researchgate.netnih.gov

Research indicates that Cytochrome P450 2C19 (CYP2C19) is involved in the further metabolism of acetolol. researchgate.netnih.gov When acetolol is incubated with human liver microsomes, a metabolite conjugated with N-acetylcysteine is formed, a process shown to be mediated by CYP2C19. researchgate.netnih.gov CYP2C19 is a significant enzyme in drug metabolism, acting on a notable percentage of drugs in clinical use. wikipedia.orgmedlineplus.gov It is primarily located in the liver and is involved in various metabolic reactions. wikipedia.orgmedlineplus.gov The involvement of CYP2C19 points to a more complex metabolic cascade for acebutolol than just the formation of diacetolol.

Table 2: Enzymes Involved in the Metabolism of this compound

| Enzyme | Role | Location | Substrate/Product |

|---|---|---|---|

| Carboxylesterase 2 (CES2) | Hydrolysis | Liver, Intestines researchgate.netd-nb.info | Acebutolol to Acetolol researchgate.net |

| N-Acetyltransferase 2 (NAT2) | Acetylation | Liver, Gut researchgate.netnih.gov | Acetolol to Diacetolol researchgate.netnih.gov |

| Cytochrome P450 2C19 (CYP2C19) | Oxidation | Liver researchgate.netnih.govwikipedia.org | Acetolol to N-acetylcysteine conjugate researchgate.netnih.gov |

N-Acetyltransferase 2 (NAT2) Acetylation and Stereoselectivity

Identification of Other Phase I and Phase II Metabolites

Beyond the well-known metabolites diacetolol and acetolol, other Phase I and Phase II metabolites of acebutolol have been identified. researchgate.net Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. slideshare.netmlsu.ac.in

In post-mortem analyses, metabolites such as N-dealkyl-acebutolol and hydroxyl-acebutolol have been detected. researchgate.net Furthermore, a molecular networking approach has revealed the existence of an unidentified Phase II metabolite of acebutolol. researchgate.net The formation of an N-hydroxy-acetolol, which can form protein adducts, has also been suggested as a metabolic product of acetolol mediated by CYP2C19. researchgate.net

Comparative Metabolic Clearance of (R)- and (S)-Acebutolol

The metabolic clearance of acebutolol is stereoselective, with studies indicating preferential metabolism of the (R)-enantiomer following oral administration. nih.govualberta.ca This stereoselectivity is primarily attributed to a significant first-pass metabolism effect that favors the (R)-(+)-enantiomer. ualberta.camdpi.com Research in healthy subjects has shown that the oral clearance of this compound is significantly greater than that of (S)-Acebutolol. nih.gov This leads to modestly higher plasma concentrations of the pharmacologically active (S)-enantiomer compared to its (R)-antipode, with an observed Area Under the Curve (AUC) ratio for S:R of approximately 1.2. nih.govualberta.ca

The primary metabolic pathway for acebutolol involves hydrolysis and N-acetylation, which differs from other beta-blockers like metoprolol (B1676517) and propranolol (B1214883) that are mainly metabolized by oxidation. nih.gov The main active metabolite of acebutolol is diacetolol, which is also chiral. nih.gov The formation of this metabolite is also stereoselective, with evidence suggesting that the first-pass metabolism of this compound to (R)-diacetolol occurs preferentially. nih.gov This results in the peak concentration (Cmax) of (R)-diacetolol being significantly greater than that of (S)-diacetolol. nih.gov

| Parameter | This compound | (S)-Acebutolol | Reference |

|---|---|---|---|

| Oral Clearance (L/h) | 106 ± 30 | 87 ± 22 | nih.gov |

| Plasma AUC Ratio (S:R) | 1.20 ± 0.1 | nih.gov |

Stereospecific Excretion Research

Renal Clearance of this compound and its Metabolites

The excretion of acebutolol and its primary active metabolite, diacetolol, involves significant renal pathways that are subject to stereoselectivity. While acebutolol itself is eliminated through both renal and non-renal routes, its metabolite diacetolol is predominantly cleared by the kidneys. hres.cahres.ca

Research has demonstrated a stereoselective renal excretion of diacetolol, favoring the (R)-enantiomer. nih.gov The renal clearance of (R)-diacetolol (70 ± 34 mL/min) is significantly greater than that of (S)-diacetolol (53 ± 29 mL/min). nih.gov This contributes to a shorter elimination half-life for (R)-diacetolol (6.4 ± 1.6 h) compared to (S)-diacetolol (8.8 ± 2.4 h). nih.gov

| Compound | Parameter | (R)-Enantiomer | (S)-Enantiomer | Reference |

|---|---|---|---|---|

| Diacetolol | Renal Clearance (mL/min) | 70 ± 34 | 53 ± 29 | nih.gov |

| Elimination Half-life (h) | 6.4 ± 1.6 | 8.8 ± 2.4 | nih.gov | |

| Acebutolol | Cumulative Urinary Excretion Ratio (S:R) | 1.17 ± 0.05 | nih.gov |

Biliary Excretion and Enterohepatic Recycling Investigations

Non-renal elimination pathways for acebutolol account for a substantial portion of its clearance, estimated at 50% to 60%. hres.canih.gov These routes include direct passage through the intestinal wall and, notably, excretion into the bile. hres.canih.govwikipedia.org The process of biliary excretion provides a mechanism for drugs and their metabolites to be eliminated from the liver into the gastrointestinal tract. docksci.comresearchgate.net

The phenomenon of enterohepatic recycling, which involves the reabsorption of a drug or its metabolite from the intestine after biliary excretion, has been investigated as a potential factor in acebutolol's pharmacokinetics. researchgate.netelifesciences.org Enterohepatic recycling can lead to secondary peaks in plasma concentration-time profiles and prolong the drug's apparent half-life. researchgate.netresearchgate.net Studies in rats have observed a double-peak phenomenon in the plasma concentration profiles of both (R)- and (S)-Acebutolol after oral administration. researchgate.net While these studies suggest that the double peak is primarily due to site-dependent absorption in the gastrointestinal tract, the possibility of enterohepatic recycling contributing to this observation has also been considered. researchgate.net Investigations in bile duct-cannulated rats showed that the double peak disappeared after administration into the ileum but remained after duodenal administration, pointing towards complex absorption and potential recycling dynamics. researchgate.net

Influencing Factors on Stereoselective Elimination (e.g., Creatinine (B1669602) Clearance)

The stereoselective elimination of this compound and its metabolites is significantly influenced by renal function, which can be assessed by creatinine clearance. nih.govnih.gov A strong linear relationship exists between the renal clearance of the active metabolite, diacetolol, and creatinine clearance. hres.cahres.ca This indicates that as renal function declines, the elimination of diacetolol is impaired. nih.govnih.gov

Studies have shown that declining creatinine clearance is associated with a decrease in the S:R ratio of acebutolol's area under the curve (AUC) in plasma and its cumulative excretion in urine. nih.govresearchgate.net Similarly, a progressive decline in the S:R ratio of diacetolol collected in urine is evident with worsening renal function. nih.gov This suggests that the stereoselective elimination processes are sensitive to changes in renal capacity.

Aging is another factor that alters the stereoselective pharmacokinetics of acebutolol, largely through its effect on renal function. nih.gov In elderly subjects, a significant prolongation of the elimination half-lives of both (R)- and (S)-diacetolol has been observed. nih.gov Furthermore, age-related changes in the enantiomeric ratios of acebutolol and diacetolol in plasma and urine suggest that active, stereoselective pathways, such as renal tubular secretion or non-renal excretion, may be affected in older individuals. nih.gov

| Influencing Factor | Effect on this compound and its Metabolites | Reference |

|---|---|---|

| Declining Creatinine Clearance | Decreased renal clearance of diacetolol. | hres.cahres.ca |

| Associated with a decline in the plasma AUC S:R ratio of Acebutolol. | nih.gov | |

| Associated with a decline in the urinary S:R ratio of Acebutolol and diacetolol. | nih.govresearchgate.net | |

| Aging | Prolonged elimination half-life of (R)- and (S)-diacetolol. | nih.gov |

| Altered enantiomeric ratios, suggesting an impact on active stereoselective elimination pathways. | nih.gov |

Enantioselective Synthesis and Derivatization of R Acebutolol

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures, which has a maximum theoretical yield of 50%. nih.gov Various strategies have been developed to synthesize (R)-Acebutolol with high optical purity.

Stereoselective Introduction of Chiral Centers

A key strategy in the asymmetric synthesis of this compound involves the stereoselective introduction of a chiral center. One common approach is the use of a chiral building block, such as enantiomerically pure epichlorohydrin (B41342). google.comresearchgate.net For the synthesis of this compound, (S)-epichlorohydrin is typically used. researchgate.net The synthesis involves the reaction of 2-acetyl-4-n-butyramidophenol with (S)-epichlorohydrin, followed by a reaction with isopropylamine (B41738). researchgate.net This method is stereospecific, meaning the configuration of the chiral center in the epichlorohydrin dictates the configuration of the final product. google.com The reaction of the phenoxide ion with epichlorohydrin proceeds via an SN2 mechanism, resulting in an inversion of configuration at the chiral carbon. google.com Therefore, starting with (S)-epichlorohydrin yields the this compound.

Another approach involves the desymmetrization of a prochiral starting material like glycerol. scielo.br This strategy utilizes a chiral auxiliary to control the stereochemical outcome of the reaction, leading to the formation of an enantiomerically enriched intermediate that can then be converted to this compound. scielo.br Asymmetric reduction of a prochiral ketone is another method used to introduce the chiral center early in the synthesis. rsc.org

Chemoenzymatic Synthesis Routes for Enantiopure Intermediates

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiopure compounds. nih.govresearchgate.net Lipases are commonly employed for the kinetic resolution of racemic intermediates. rsc.orgnih.govresearchgate.net In the context of this compound synthesis, a racemic alcohol intermediate, such as (±)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide, can be resolved using a lipase (B570770). nih.gov

The enzyme selectively acylates one enantiomer, leaving the other unreacted. For instance, Lipase A from Candida antarctica (CAL-A) and Candida rugosa lipase (CRL) have been shown to be effective in this resolution. nih.gov Under optimized conditions, these enzymes can produce the (R)- and (S)-intermediates with high enantiomeric excess (ee). nih.gov For example, using CAL-A, the (S)-acetate and the (R)-alcohol can be obtained with high optical purity. The unreacted (R)-alcohol can then be converted to this compound. nih.gov

Another chemoenzymatic strategy involves the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin using a chiral Salen-Co(III) complex as a catalyst. researchgate.net This method can produce (S)-epichlorohydrin with high enantiomeric purity, which is a key precursor for this compound. researchgate.net

Reaction Conditions and Optimization for Optical Purity

Optimizing reaction conditions is crucial for achieving high optical purity in the synthesis of this compound. researchgate.netrsc.orgresearchgate.net Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the molar ratio of reactants and catalysts.

In the synthesis of this compound from 2-acetyl-4-n-butyramidophenol and (S)-epichlorohydrin, a study found that using dimethyl sulfoxide (B87167) (DMSO) as the solvent at a temperature of 20°C for 12 hours, with a specific molar ratio of reactants to base, yielded this compound with an optical purity greater than 98%. researchgate.net

For chemoenzymatic resolutions, temperature can significantly impact both the reaction rate and the enantioselectivity of the enzyme. rsc.orgresearchgate.net For the kinetic resolution of a racemic chlorohydrin intermediate using a lipase, it was found that increasing the temperature from 30°C to 40°C decreased the reaction time without compromising enantioselectivity. rsc.org However, a further increase to 50°C led to a decrease in the enantiomeric ratio. rsc.org Thermodynamic studies on the deactivation of Candida antarctica lipase B (CALB) in the kinetic resolution of acebutolol (B1665407) showed that the reaction rate decreased at temperatures above 40°C. researchgate.net

The choice of acyl donor and enzyme preparation are also critical in lipase-catalyzed resolutions. nih.gov A screening of various lipases and acyl donors is often necessary to identify the optimal combination for achieving high enantiomeric excess. nih.gov

| Parameter | Optimized Condition | Outcome | Reference |

| Chemical Synthesis | |||

| Solvent | Dimethyl sulfoxide (DMSO) | High yield and optical purity | researchgate.net |

| Temperature | 20°C | >98% optical purity | researchgate.net |

| Reaction Time | 12 hours | >98% optical purity | researchgate.net |

| Molar Ratio (Phenol:Epichlorohydrin:Base) | 1:2.5:1.1 (5% aq. NaOH) | Overall yield of 47.3% | researchgate.net |

| Chemoenzymatic Synthesis (Kinetic Resolution) | |||

| Enzyme | Candida antarctica Lipase A (CAL-A) | 99.9% ee for (R)-intermediate | nih.gov |

| Temperature | 40°C | Optimal balance of rate and enantioselectivity | rsc.orgresearchgate.net |

| Acyl Donor | Vinyl Acetate | Effective for transesterification | researchgate.net |

Chiral Derivatization Strategies for Analytical Applications

The analysis of enantiomeric purity is a critical step in the development of chiral drugs. nih.gov While direct methods using chiral stationary phases (CSPs) in chromatography are common, indirect methods involving chiral derivatization offer an alternative approach. researchgate.netidosi.orgtext2fa.ir

Use of Chiral Reagents to Form Diastereomers

Indirect enantiomeric analysis involves the reaction of the racemic analyte with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. text2fa.irtesisenred.net Since diastereomers have different physical and chemical properties, they can be separated using standard achiral chromatography techniques. nih.govtext2fa.ir

For β-blockers like acebutolol, which contain a secondary amine and a hydroxyl group, several chiral derivatizing reagents can be used. Examples of such reagents include:

(-)-Menthyl chloroformate : This reagent reacts with the secondary amine of acebutolol to form diastereomeric carbamates. nih.gov

(S)-(+)-Naproxen : The carboxylic acid group of naproxen (B1676952) can be activated and reacted with acebutolol to form diastereomeric amides. researchgate.net

Cyanuric chloride-based activated chiral reagents : These reagents, often incorporating amino acid derivatives, can react with the amino group of acebutolol. nanobioletters.com

The selection of a CDR depends on factors such as the functional group present in the analyte, the reactivity of the reagent, and the stability of the resulting diastereomers. ajptr.com

| Chiral Derivatizing Reagent | Functional Group Targeted | Resulting Diastereomer | Reference |

| (-)-Menthyl chloroformate | Secondary amine | Carbamate | nih.gov |

| (S)-(+)-Naproxen | Secondary amine | Amide | researchgate.net |

| Cyanuric chloride derivatives | Amino group | Triazine derivatives | nanobioletters.com |

| S-(+)-Naphthylethylisocyanate | Secondary amine | Urea derivative | idosi.org |

Advantages and Challenges in Indirect Enantiomeric Analysis

Indirect methods of enantiomeric analysis present both advantages and challenges.

Advantages:

Use of standard achiral columns : This can be more cost-effective than purchasing a variety of expensive chiral stationary phases. nih.gov

High sensitivity : Derivatization can introduce a chromophore or fluorophore into the molecule, enhancing detection by UV or fluorescence detectors. nih.gov

Established methodology : The principles of diastereomer separation are well-understood and widely applicable. text2fa.ir

Challenges:

Purity of the chiral derivatizing reagent : The CDR must be enantiomerically pure to ensure accurate quantification of the enantiomers. Any impurity will lead to the formation of an additional diastereomer and inaccurate results. ajptr.com

Reaction conditions : The derivatization reaction must proceed to completion without any racemization of the analyte or the reagent. tesisenred.net

Time-consuming : The derivatization step adds extra time and complexity to the analytical procedure. tesisenred.net

Potential for kinetic resolution : If the reaction rates of the two enantiomers with the CDR are different, it can lead to an inaccurate determination of the enantiomeric ratio. ajptr.com

Despite the challenges, indirect enantiomeric analysis remains a valuable tool for the determination of the optical purity of this compound and other chiral pharmaceuticals. researchgate.net

Advanced Analytical Methodologies for R Acebutolol Enantiomers

Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for the enantioseparation of acebutolol (B1665407). Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been successfully employed for this purpose, utilizing chiral selectors to differentiate between the enantiomers. nih.govwvu.edu

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the enantiomeric separation of acebutolol due to its high resolution, sensitivity, and reproducibility. nih.govwvu.edu Direct methods using chiral stationary phases (CSPs) are common, as they avoid the need for derivatization. idosi.orgnih.gov Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers, are also utilized. capes.gov.brnih.govtandfonline.com

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Macrocyclic glycopeptide antibiotics and polysaccharide-based CSPs have proven to be particularly effective for resolving acebutolol enantiomers. idosi.orgnih.govfarmaciajournal.comingentaconnect.com

Teicoplanin-based CSPs : Teicoplanin, a macrocyclic antibiotic, is a highly effective chiral selector for acebutolol. idosi.orgingentaconnect.comresearchgate.net The Chirobiotic T column, which is based on teicoplanin, has been used to achieve baseline resolution of (R)- and (S)-acebutolol. idosi.org The multiple stereogenic centers and functional groups on the teicoplanin molecule allow for various interactions, including ionic, hydrogen bonding, and steric interactions, which are necessary for chiral recognition. wvu.eduidosi.org Studies have shown that teicoplanin-based CSPs can separate a wide range of compounds, including amino alcohols like acebutolol. researchgate.net

Cellulose-based CSPs (OD-H) : Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely applicable for chiral separations. nih.govafmps.bewindows.net The Chiralcel OD-H, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, is one such CSP that has been used for the enantioseparation of various pharmaceuticals. afmps.bewindows.net While specific studies focusing solely on (R)-acebutolol with the OD-H phase are detailed, the general applicability of these phases for beta-blockers is well-documented. farmaciajournal.comafmps.be The separation mechanism on these phases often involves the formation of inclusion complexes.

| Chiral Stationary Phase (CSP) | Chiral Selector | Separation Principle | Reference |

|---|---|---|---|

| Chirobiotic T | Teicoplanin | Multiple interactions including ionic, hydrogen bonding, and steric interactions. | idosi.orgingentaconnect.com |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Formation of inclusion complexes and π-π interactions. | afmps.bewindows.net |

The composition of the mobile phase plays a crucial role in achieving optimal enantioseparation. nih.gov For the separation of acebutolol enantiomers on a teicoplanin-based CSP (Chirobiotic T), a polar ionic mobile phase (PIM) has been shown to be effective. idosi.org One successful mobile phase composition consists of methanol, glacial acetic acid, and triethylamine (B128534) (TEA) in a ratio of 100:0.025:0.050 (v/v/v). idosi.org

The addition of acidic and basic modifiers is critical. Acetic acid and triethylamine concentrations significantly influence the retention factors of the acebutolol enantiomers. idosi.org For instance, increasing the acetic acid concentration can decrease the capacity factors. idosi.org Triethylamine is also essential, as its absence can lead to no enantioseparation. idosi.org On cellulose-based CSPs, the separation of acebutolol enantiomers has been achieved by adding both trifluoroacetic acid (TFA) and TEA to the mobile phase. nih.gov

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate | Reference |

|---|---|---|---|

| Chirobiotic T | Methanol : Glacial Acetic Acid : Triethylamine (100:0.025:0.050, v/v/v) | 0.8 mL/min | idosi.org |

| Cellulose tris(4-methylbenzoate) | Mobile phase with TFA and TEA additives | Not Specified | nih.gov |

| Chirobiotic V | Methanol : Acetic Acid : Triethylamine (100:0.20:0.15, v/v/v) | 0.5 mL/min | nih.gov |

Fluorescence detection is a highly sensitive method for the quantification of acebutolol enantiomers, particularly in biological samples where concentrations can be very low. idosi.orgcapes.gov.br For the analysis of acebutolol, fluorescence detection is typically set at an excitation wavelength of around 333 nm and an emission wavelength of approximately 470 nm. idosi.org This method allows for a low limit of detection (LOD), which has been reported to be as low as 2 ng/mL for each enantiomer in plasma. idosi.org In other studies involving derivatization, different wavelengths have been used, such as an excitation of 220 nm and an emission of 389 nm. capes.gov.brnih.gov

The elution order of enantiomers is a critical aspect of chiral separation. In a study using a teicoplanin-based Chirobiotic T column with a mobile phase of methanol, glacial acetic acid, and triethylamine, the S-(-)-acebutolol enantiomer eluted before the R-(+)-acebutolol enantiomer. idosi.org The retention times were reported to be 35.59 minutes for S-(-)-acebutolol and 37.79 minutes for R-(+)-acebutolol. idosi.org This established elution order is crucial for the correct identification and quantification of the this compound enantiomer.

Fluorescence Detection in Enantiomeric Analysis

Thin-Layer Chromatography (TLC) for Enantioresolution

Thin-layer chromatography (TLC) provides an alternative method for the enantioresolution of acebutolol. 210.212.36researchgate.net One study reported the successful separation of (RS)-acebutolol using colistin (B93849) sulfate (B86663) as a chiral selector. 210.212.36researchgate.net In this method, the mobile phase consisted of acetonitrile, methanol, and water (5.5:2.5:1.0, V/V), which resulted in a resolution (RS) of 2.2. 210.212.36researchgate.net To confirm the elution order, the chromatogram of the racemic mixture was developed alongside the pure this compound enantiomer. It was determined that this compound eluted before the (S)-enantiomer. 210.212.36researchgate.net The detection limit for each enantiomer was in the range of 12–15 μg per spot. 210.212.36researchgate.net

Chiral Selector Applications (e.g., Colistin Sulfate)

The enantiomeric resolution of acebutolol has been successfully achieved using various chiral selectors in chromatographic systems. A notable example is the use of the macrocyclic antibiotic colistin sulfate in thin-layer chromatography (TLC). researchgate.net210.212.36 Research has demonstrated that by incorporating colistin sulfate as a chiral selector, a clear separation of (RS)-acebutolol into its individual enantiomers can be accomplished. researchgate.net

In these studies, the mobile phase composition was critical for achieving optimal separation. A system composed of acetonitrile, methanol, and water in a 5.5:2.5:1.0 (V/V) ratio was identified as being highly effective, yielding a resolution factor (Rₛ) of 2.2. 210.212.36researchgate.net The elution order was consistently determined, with the this compound enantiomer eluting before the (S)-enantiomer. 210.212.36researchgate.netafricaresearchconnects.com The developed TLC method demonstrated a detection limit in the range of 12–15 µg per spot for each enantiomer. 210.212.36researchgate.net

Beyond TLC, other macrocyclic antibiotics have proven effective. Vancomycin (B549263), when used as the chiral selector in a Poroshell 120 Chiral-V column for liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabled the enantioselective separation of acebutolol with a resolution (Rₛ) of ≥1, which is sufficient for quantitative analysis. rsc.org

Table 1: Chiral Selector Performance for Acebutolol Enantioseparation

| Analytical Technique | Chiral Selector | Mobile Phase / Electrolyte | Resolution (Rₛ) | Elution Order | Reference |

|---|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Colistin Sulfate | MeCN–MeOH−H₂O (5.5:2.5:1.0, V/V) | 2.2 | (R)-form elutes before (S)-form | researchgate.net, 210.212.36 |

| LC-MS/MS | Vancomycin | Methanol with 2 mM Ammonium Acetate | ≥ 1.0 | Not Specified | rsc.org |

Methodologies for Chiral Selector Integration

The integration of a chiral selector into a chromatographic system can be achieved through two primary strategies: incorporating it into the stationary phase or adding it to the mobile phase. nih.gov

Chiral Stationary Phase (CSP): In this direct method, the chiral selector is immobilized onto the solid support material of the column or plate. wvu.edu For macrocyclic antibiotics like colistin sulfate, this can involve various approaches such as direct coating, chemical bonding, or encapsulation onto the support matrix. tandfonline.com This creates an enantioselective environment where the differential interactions between the enantiomers and the fixed chiral selector cause them to travel through the system at different rates, leading to separation. nih.gov

Chiral Mobile Phase Additive (CMPA): Alternatively, the chiral selector can be dissolved directly into the mobile phase. nih.gov In the case of the TLC separation of acebutolol with colistin sulfate, this involved using the selector during the chromatographic process. 210.212.36researchgate.net In this mode, transient diastereomeric complexes form in the mobile phase between the selector and the individual enantiomers. The differing stability and formation kinetics of these complexes result in different partitioning behaviors between the mobile and stationary phases, enabling separation. wvu.edu

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for chiral separations in the pharmaceutical industry. researchgate.net It is often considered a primary screening method due to its high success rate, speed, and throughput. researchgate.net Compared to traditional liquid chromatography, SFC can operate at higher flow rates without a significant loss of efficiency, which drastically reduces analysis times. chromatographyonline.comchromatographyonline.com For instance, the separation of timolol (B1209231) enantiomers was achieved three times faster with SFC than with a standard normal-phase HPLC method. researchgate.net

SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent like methanol. chromatographyonline.com This technique is highly compatible with the chiral stationary phases used in HPLC, including polysaccharide-based and macrocyclic antibiotic-based CSPs, which are effective for resolving β-blockers. nih.govresearchgate.net The unique properties of supercritical fluids can also lead to different, sometimes enhanced, chiral selectivity compared to liquid chromatography. chromatographyonline.com Given its successful application to a wide range of β-blockers, SFC represents a highly valuable methodology for the analytical and preparative scale separation of this compound. nih.gov

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) is another key analytical technique for the successful enantioseparation of acebutolol. nih.govnih.gov It offers the advantages of high efficiency, rapid analysis, and minimal sample and reagent consumption. researchgate.net The fundamental principle of chiral CE involves the addition of a chiral selector to the background electrolyte (running buffer). wvu.edu

Studies have shown that various cyclodextrin (B1172386) derivatives are effective for resolving acebutolol enantiomers. nih.govnih.gov For example, carboxymethyl-β-cyclodextrin has been used to separate acebutolol, with performance varying based on the pH and composition of the buffer. researchgate.net Anionic β-cyclodextrin derivatives, such as heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin, have also been employed, demonstrating a stronger binding affinity for this compound over its S-counterpart in both aqueous and non-aqueous CE systems. nih.gov Conversely, neutral cyclodextrins were found to be ineffective in resolving acebutolol enantiomers. chromsoc.jp

Table 2: Capillary Electrophoresis Conditions for Acebutolol Enantioseparation

| Chiral Selector | Buffer System | pH | Result | Reference |

|---|---|---|---|---|

| Carboxymethyl-β-cyclodextrin | Borate Buffer | 8 | Separation Achieved | researchgate.net |

| Carboxymethyl-β-cyclodextrin | Borate Buffer | 7 | Separation Achieved | researchgate.net |

| Carboxymethyl-β-cyclodextrin | Borate Buffer | 6 | Separation Achieved | researchgate.net |

| Carboxymethyl-β-cyclodextrin | Phosphate Buffer | 8 | Separation Achieved | researchgate.net |

| Carboxymethyl-β-cyclodextrin | Phosphate Buffer | 7 | Separation Achieved | researchgate.net |

| Carboxymethyl-β-cyclodextrin | Phosphate Buffer | 6 | Separation Achieved | researchgate.net |

| Heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin | Aqueous & Non-Aqueous | Not Specified | Better binding to this compound | nih.gov |

| Heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin | Aqueous | Not Specified | Better binding to this compound | nih.gov |

| Heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin | Non-Aqueous | Not Specified | Better binding to (S)-Acebutolol | nih.gov |

Chiral Selector Additives in Running Buffer

The most common approach in chiral CE is the direct method, where a chiral selector is simply dissolved in the running buffer. wvu.eduajptr.com This selector interacts with the enantiomers as they migrate through the capillary. For acebutolol, various cyclodextrins, including β-cyclodextrin, carboxymethyl-β-cyclodextrin, and dimethyl-β-cyclodextrin, have been used as additives to the electrolyte. nih.gov The choice of selector is critical; for instance, anionic cyclodextrins successfully resolved acebutolol by forming transient diastereomeric complexes with differing electrophoretic mobilities. nih.govresearchgate.net The concentration of the chiral selector and the pH of the buffer are key parameters that must be optimized to achieve baseline separation. researchgate.net

Electrokinetic Chromatography Principles

Electrokinetic chromatography is a subset of capillary electrophoresis that utilizes a "pseudostationary" phase distributed throughout the buffer solution. chromsoc.jp In chiral separations, this pseudophase is created by the chiral selector. Techniques like Micellar Electrokinetic Chromatography (MEKC) and Cyclodextrin Electrokinetic Chromatography (CDEKC) are prominent examples. chromsoc.jpnih.gov

In CDEKC, cyclodextrins act as the chiral pseudophase. The separation mechanism relies on the differential partitioning of the enantiomers into the hydrophobic cavity of the cyclodextrin. chromsoc.jp This partitioning is based on the stability of the inclusion complexes formed between each enantiomer and the cyclodextrin. The enantiomer that forms the more stable complex spends more time associated with the selector, altering its effective electrophoretic mobility and allowing it to be separated from the other enantiomer. wvu.edu This principle underpins the successful separation of acebutolol using charged cyclodextrin derivatives in the running buffer. nih.govresearchgate.net

Mass Spectrometry (MS) Integration in Chiral Analysis

The coupling of separation techniques with Mass Spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and structural information. chromatographyonline.com The integration of MS with chiral separation methods is particularly valuable for the analysis of enantiomers like this compound in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully used for the enantioselective determination of acebutolol. rsc.org A method using a vancomycin-based chiral column was able to separate and quantify acebutolol enantiomers in environmental water samples, demonstrating the robustness and sensitivity of the technique. rsc.org LC-MS/MS is also instrumental in identifying and characterizing degradation products, which is a critical aspect of stability testing for any pharmaceutical compound. nih.gov

Coupling Capillary Electrophoresis with Mass Spectrometry (CE-MS) for chiral analysis presents unique challenges, primarily because many common chiral selectors (like cyclodextrins and other salts) are nonvolatile and can interfere with the electrospray ionization (ESI) source. chromsoc.jp To overcome this, a "partial filling" technique can be employed. In this setup, only a small plug of the buffer containing the nonvolatile chiral selector is injected into the capillary, while the rest of the capillary and the buffer flowing into the MS interface are free of the interfering substance. This allows for the chiral separation to occur within the capillary without contaminating the mass spectrometer, enabling the sensitive detection of the resolved enantiomers. chromsoc.jp

Validation of Enantioselective Analytical Methods

The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for the intended application. For enantioselective methods targeting this compound, validation confirms that the procedure can effectively distinguish and quantify the individual enantiomers, which may have different pharmacological profiles. Validation is typically performed in compliance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.

Linearity, Accuracy, and Precision Assessments

The validation of analytical methods for acebutolol enantiomers consistently involves rigorous assessment of linearity, accuracy, and precision to ensure reliable quantification.

Linearity is established by analyzing a series of standard solutions at different concentrations. The response of the detector is then plotted against the concentration of the analyte, and a linear relationship is expected. For a stereoselective liquid chromatographic (LC) method developed to determine S-(-)- and R-(+)-acebutolol in mice plasma, calibration curves were linear over the range of 10–500 ng/mL for each enantiomer, with a correlation coefficient (r) of 0.999. idosi.org Another high-performance liquid chromatography (HPLC) method for acebutolol demonstrated linearity in a concentration range of 50–250 μg/mL, with a correlation coefficient (r) of 0.998. nih.gov An ion-pair reversed-phase HPLC method also showed a strong linear response (r = 0.9998) within a range of 0.27–2.93 μg/mL. researchgate.net Spectrophotometric methods have also been validated, showing linearity from 5–25 μg/ml for acebutolol. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix (like plasma or urine) with a known amount of the analyte. For the analysis of acebutolol in biological samples, recoveries from spiked human plasma and urine were reported to be in the range of 97-103% and 96-104%, respectively. researchgate.net In another study, the between-run accuracy, expressed as percentage error, was 1.4-3.6% for R-(+)-acebutolol. idosi.org An HPLC method demonstrated accuracy with a mean recovery of 101.32% from stressed samples. nih.gov Spectrophotometric and spectrofluorimetric methods also reported high accuracy, with mean percentage recoveries of 99.95% ± 1.11 and 100.32% ± 0.969, respectively. nih.gov A multi-residue enantioselective method showed method trueness between 80–110% for most analytes, including acebutolol. rsc.org

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For an enantioselective LC method, the within-run and between-run precision (%RSD) for R-(+)-acebutolol were determined across three quality control samples. idosi.org The between-run precision (%RSD) was found to be between 4.0% and 6.1%. idosi.org Another HPLC validation study reported intra-day and inter-day precision with %RSD values ranging from 0.12%–1.03% and 0.73%–1.88%, respectively. nih.gov

Table 1: Linearity, Accuracy, and Precision Data for this compound Analysis

| Analytical Method | Linearity Range | Correlation Coefficient (r) | Accuracy (% Recovery / % Error) | Precision (% RSD) | Source |

|---|---|---|---|---|---|

| Stereoselective LC (in mice plasma) | 10–500 ng/mL | 0.999 | 1.4–3.6 (% Error) | 4.0–6.1 (Between-run) | idosi.org |

| HPLC (Degradation study) | 50–250 µg/mL | 0.998 | 101.32 (Mean Recovery) | 0.12–1.03 (Intra-day), 0.73–1.88 (Inter-day) | nih.gov |

| Ion-Pair RP-HPLC | 0.27–2.93 µg/mL | 0.9998 | Not Specified | Not Specified | researchgate.net |

| Spectrophotometry | 5–25 µg/mL | Not Specified | 99.95 ± 1.11 (%) | Not Specified | nih.gov |

| Spectrofluorimetry | 1–5 µg/mL | Not Specified | 100.32 ± 0.969 (%) | Not Specified | nih.gov |

| SW-AdSV (in human plasma) | Not Specified | Not Specified | 97–103 (%) | <15 (Within- and Between-run) | researchgate.net |

| LC-MS/MS (in seawater) | Not Specified | Not Specified | 80–110 (% Trueness) | Not Specified | rsc.org |

Limits of Detection and Quantitation

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

Different analytical techniques have demonstrated varying levels of sensitivity for the detection of acebutolol enantiomers. A stereoselective liquid chromatographic method using fluorescence detection established an LOD of 2 ng/mL and an LOQ of 10 ng/mL for both (R)- and (S)-acebutolol in mice plasma. idosi.org Another study involving an HPLC method calculated the LOD and LOQ from linearity data, finding them to be 13.44 μg/mL and 40.74 μg/mL, respectively. nih.gov

An ion-pair HPLC method reported even lower limits, with an LOD of 0.07 μg/mL (70 ng/mL) and an LOQ of 0.23 μg/mL (230 ng/mL) in the mobile phase. researchgate.net A thin-layer chromatography method for enantioresolution gave detection and quantification limits per spot, with an LOD of 2.3 μ g/spot and an LOQ of 6.7 μ g/spot for the enantiomers. researchgate.net Furthermore, a multi-residue enantioselective LC-MS/MS method developed for environmental water samples reported method quantitation limits of less than 10 ng/L for acebutolol. rsc.org

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acebutolol Enantiomers

| Analytical Method | Matrix/Condition | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|

| Stereoselective LC with Fluorescence Detection | Mice Plasma | 2 ng/mL | 10 ng/mL | idosi.org |

| HPLC | Standard Solution | 13.44 µg/mL | 40.74 µg/mL | nih.gov |

| Ion-Pair HPLC | Mobile Phase | 0.07 µg/mL | 0.23 µg/mL | researchgate.net |

| Thin-Layer Chromatography | Per Spot | 2.3 µg/spot | 6.7 µg/spot | researchgate.net |

| LC-MS/MS | Seawater | Not Specified | <10 ng/L | rsc.org |

Preclinical Research and Novel Applications of R Acebutolol

In Vitro Mechanistic Studies

Cellular Mechanisms of Action Beyond β-Blockade

While (R)-Acebutolol is primarily recognized for its role as a cardioselective β-adrenergic blocker, emerging research has uncovered cellular mechanisms that extend beyond this primary function. biomolther.orgnih.govpatsnap.com These investigations highlight its potential in modulating cellular signaling pathways independent of its effects on β-receptors. biomolther.orgnih.govpnas.org One of the notable non-canonical actions is its ability to influence cellular processes related to metabolic regulation. biomolther.orgnih.gov

Studies have demonstrated that acebutolol (B1665407) can engage with signaling networks that are not traditionally associated with β-blockade. pnas.org For instance, in human embryonic kidney (HEK-293) cells expressing β2-adrenergic receptors, acebutolol has been shown to activate extracellular signal-regulated kinase 1/2 (ERK 1/2). pnas.org This activation suggests a level of "biased agonism," where the compound selectively activates certain downstream pathways while blocking others. pnas.org This finding opens up the possibility that some of the therapeutic effects of this compound may be mediated through these alternative signaling cascades. pnas.org

Investigation of JNK-JIP1 Interaction Inhibition and Glucose Uptake

A significant area of preclinical research has focused on the role of this compound in inhibiting the interaction between c-Jun N-terminal kinase (JNK) and JIP1 (JNK-interacting protein 1). biomolther.orgnih.govnih.gov This interaction is a key component in the signaling pathway that can lead to insulin (B600854) resistance. biomolther.orgnih.gov The phosphorylation of JNK is known to contribute to the inactivation of insulin receptor subunit 1 (IRS1), a critical step in the development of insulin resistance. biomolther.orgnih.gov

Through screening a library of compounds, acebutolol was identified as a notable inhibitor of the JNK-JIP1 interaction. biomolther.orgnih.gov Further investigations using Fluorescence Resonance Energy Transfer (FRET) assays confirmed this inhibitory effect. biomolther.orgnih.gov This inhibition of the JNK-JIP1 interaction by acebutolol leads to a reduction in JNK phosphorylation. biomolther.orgnih.gov

The functional consequence of this inhibition is an increase in glucose uptake in diabetic model cells, including adipocytes and liver cells. biomolther.orgnih.gov In TNFα-induced diabetic model cells, acebutolol demonstrated a dose-dependent increase in glucose uptake. nih.gov This suggests a potential therapeutic application for this compound in conditions characterized by insulin resistance, such as type 2 diabetes. biomolther.orgnih.govnih.gov Computational simulations have further supported these findings, showing that the binding affinity of acebutolol to the JNK-JIP1 interaction site is comparable to that of a known JNK inhibitor, BI-78D3. biomolther.orgnih.gov

Receptor Binding Assays and Signaling Pathway Analysis

This compound is a cardioselective β-adrenergic receptor antagonist, meaning it has a higher affinity for β1-receptors, which are predominantly located in the heart, compared to β2-receptors found in tissues like the lungs. patsnap.comnih.gov This selectivity is a key feature of its clinical profile. patsnap.com The primary mechanism of action involves blocking the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to these β1-receptors. patsnap.comhmdb.ca This blockade results in a decrease in heart rate, cardiac contractility, and blood pressure. patsnap.comjvsmedicscorner.com

Beyond its primary antagonist activity at β1-receptors, acebutolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can cause partial stimulation of the β-receptors. patsnap.comnih.govhres.ca This partial agonism is thought to mitigate some of the adverse effects associated with complete β-blockade, such as severe bradycardia. patsnap.com

Signaling pathway analysis has revealed a more complex picture of acebutolol's interactions. While it acts as an inverse agonist for Gs-dependent adenylyl cyclase, it can also stimulate β-arrestin-dependent signaling pathways. pnas.org This has been observed through its ability to promote the phosphorylation of the β2AR's cytoplasmic tail, recruit β-arrestin to the receptor, and activate ERK 1/2. pnas.org This "biased agonism" suggests that acebutolol can selectively engage different downstream signaling cascades, a property that is of growing interest in drug development. pnas.orgrevespcardiol.orgnih.gov

In Vivo Animal Model Research

Cardiovascular Effects: Hypertension and Antiarrhythmic Activity

In vivo studies in animal models have corroborated the clinical effects of acebutolol in managing hypertension and cardiac arrhythmias. nih.govhres.ca Its antihypertensive effect is attributed to its ability to reduce heart rate and cardiac output. patsnap.comhres.ca Additionally, inhibition of renin release from the kidneys and effects on vasomotor centers may also play a role. hres.ca In catecholamine-depleted rats, the intrinsic sympathomimetic activity of acebutolol has been demonstrated by the induction of tachycardia following intravenous administration. hres.ca

Acebutolol's antiarrhythmic properties are linked to its membrane-stabilizing activity, similar to Class I antiarrhythmic agents, and its ability to block the arrhythmogenic effects of excessive catecholamine stimulation. hres.caijcva.org Beta-blockers, as a class, are recognized for their ability to reduce the incidence of life-threatening arrhythmias. ijcva.org

A study on patients with essential hypertension showed that acebutolol decreased supine heart rate and the heart rate responses to upright tilt and isometric exercise. nih.gov However, in this particular study, the hypotensive response was not consistently correlated with a reduction in cardiac output or plasma renin activity, indicating the complexity of its antihypertensive mechanism. nih.gov

Studies on Potential Drug Repurposing

Recent preclinical research has explored the potential for repurposing this compound for conditions beyond its established cardiovascular indications. biomolther.orgnih.govbohrium.com

One promising area is in the treatment of osteoporosis . A study integrating multi-omics data and drug similarity networks identified acebutolol as a potential candidate for increasing bone mineral density (BMD). biorxiv.orgresearchgate.net Subsequent experiments in zebrafish embryos induced with dexamethasone (B1670325) showed that acebutolol hydrochloride had a significant protective effect against osteoporosis. biorxiv.orgresearchgate.net Mendelian randomization analysis suggested that acebutolol may increase BMD by inhibiting the expression of its target, ADRB2. biorxiv.orgresearchgate.net

Another potential application is in the treatment of leishmaniasis . In a study screening FDA-approved drugs, acebutolol demonstrated antileishmanial activity against both the promastigote and amastigote forms of the parasite. frontiersin.org The IC50 values against amastigotes were notably lower than those against promastigotes, suggesting enhanced activity against the clinically relevant form of the parasite. frontiersin.org

Furthermore, the discovery of its ability to inhibit the JNK-JIP1 interaction and promote glucose uptake has opened up investigations into its potential use as an antidiabetic agent. biomolther.orgnih.govnih.gov This repurposing is supported by early clinical observations of a possible hypoglycemic effect of acebutolol in some patients. biomolther.orgnih.gov

Osteoporosis Treatment Research

Pharmacodynamic Responses in Specific Animal Models

The pharmacodynamic properties of acebutolol have been characterized in several animal models. In catecholamine-depleted rats, the intrinsic sympathomimetic activity (ISA) of acebutolol was demonstrated by the tachycardia induced following intravenous administration. ualberta.ca This activity is a partial agonist effect inherent to the compound. ualberta.ca

Studies in male Sprague-Dawley rats have been used to delineate the pharmacokinetic and pharmacodynamic properties of acebutolol and its enantiomers. nih.gov Following intravenous administration of racemic acebutolol, a linear relationship was observed between the administered dose and the mean area under the plasma concentration-time curve (AUC). nih.gov This indicates linear pharmacokinetics within the tested dose range. nih.gov Furthermore, the pharmacokinetics of acebutolol have been studied in rats to investigate the phenomenon of multiple peaks in plasma concentration curves, with findings suggesting that erratic, food-independent absorption is a likely cause. nih.gov

In healthy human volunteer models, which provide insight into pharmacodynamic responses, both conventional and sustained-release acebutolol preparations were shown to significantly reduce exercise-induced tachycardia. researchgate.net This effect was linearly correlated with the logarithm of acebutolol plasma concentrations. researchgate.net

Computational Approaches in Preclinical Research

In Silico ADMET Prediction and Pharmacokinetic Modeling

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates and to model their pharmacokinetic (PK) behavior. nih.govsciensage.info For acebutolol, in silico tools have been used to predict its toxicological profile. One such study predicted that acebutolol has a high probability of being carcinogenic and a moderate probability of being hepatotoxic. sid.ir

Physiologically based pharmacokinetic (PBPK) modeling has been applied to the enantiomers of acebutolol in rats. nih.gov These models incorporate extensive physiological information, such as organ blood flow and volume, to simulate the compound's kinetic events. nih.gov For the enantiomers of acebutolol, a shared PBPK model structure was identified where tissue distribution was mostly characterized by perfusion rate-limited models, though a permeability rate-limited model was required for the gut and testes. manchester.ac.uknih.gov

Pharmacokinetic studies in both humans and rats have demonstrated the stereoselective disposition of acebutolol and its primary metabolite, diacetolol (B1670378). nih.gov After oral administration of the racemate, plasma concentrations of the (S)-enantiomer are typically higher than the (R)-enantiomer. ualberta.ca This is attributed to a more significant first-pass metabolism of this compound, resulting in a higher oral clearance compared to (S)-acebutolol. ualberta.ca The metabolism to the active metabolite diacetolol is also stereoselective, as is the renal excretion of the metabolite.

Table 3: Comparison of Pharmacokinetic Parameters for (R)- and (S)-Acebutolol Enantiomers in Humans Following Oral Administration of Racemate

This interactive table summarizes the stereoselective pharmacokinetic parameters observed in healthy human subjects. Data highlights the differences in clearance between the two enantiomers.

| Parameter | This compound | (S)-Acebutolol | S:R Ratio | Source |

| Oral Clearance (L/h) | 106 ± 30 | 87 ± 22 | ~0.82 | |

| Plasma AUC Ratio | Lower | Higher | 1.20 ± 0.1 | |

| Cumulative Urinary Excretion Ratio | Lower | Higher | 1.17 ± 0.05 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. Such studies have provided significant insights into the interactions of this compound and its racemate with various biological macromolecules.

One study investigated the interaction of acebutolol with the c-Jun N-terminal kinase (JNK) protein, a target implicated in type 2 diabetes. acs.org Docking simulations showed that acebutolol binds to the JIP1 binding site of JNK, forming hydrogen bonds with key residues Arg127 and Cys163. acs.org The predicted binding affinity, represented by the LibDock score, was comparable to that of a known JNK inhibitor, BI-78D3, supporting the hypothesis that acebutolol exerts its anti-diabetic effects by inhibiting the JNK-JIP1 interaction. nih.govacs.org

The binding of acebutolol hydrochloride to human serum albumin (HSA), the primary transport protein in blood plasma, has also been examined. Molecular docking studies revealed that acebutolol binds to Sudlow Site I, located in subdomain IIA of HSA. Calorimetric analysis from this research indicated that the binding is a spontaneous process driven by hydrophobic interactions and hydrogen bonds.

Furthermore, the enantioselective binding of acebutolol to chiral selectors has been explored. Molecular docking of acebutolol enantiomers into anionic β-cyclodextrin derivatives identified two distinct binding modes, termed 'up' and 'down' conformations. With heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin, the (R)-enantiomer showed better binding in an aqueous environment, while the (S)-enantiomer was favored in a non-aqueous environment. In contrast, heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin consistently showed better binding to this compound in both aqueous and non-aqueous conditions, suggesting the binding mode is the prevailing factor for chiral recognition with this selector.

Table 4: Summary of this compound Molecular Docking and Interaction Studies

This interactive table outlines the key findings from various molecular docking studies involving acebutolol, detailing the protein targets and the nature of the interactions.

| Target Protein/Selector | Binding Site | Key Interacting Residues / Interaction Type | Docking Score / Finding | Source |

| c-Jun N-terminal kinase (JNK) | JIP1 binding site | H-bonds with Arg127, Cys163 | LibDock Score comparable to known inhibitor BI-78D3 | acs.org |

| Human Serum Albumin (HSA) | Sudlow Site I (Subdomain IIA) | Hydrophobic interactions, Hydrogen bonds | Spontaneous binding process (Negative ΔG°) | |

| Heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin | Cavity of cyclodextrin (B1172386) | 'Down' conformation | Better binding to this compound in aqueous systems | |

| Heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin | Cavity of cyclodextrin | 'Up' conformation | Better binding to this compound in both aqueous and non-aqueous systems |

Toxicological Research Considerations for R Acebutolol

Investigation of Drug-Induced Lupus Erythematosus (DILE) Association

Acebutolol (B1665407) is a cardioselective β-adrenergic receptor blocker that has been associated with the development of drug-induced lupus erythematosus (DILE). nih.govnih.gov DILE is an autoimmune condition with symptoms similar to systemic lupus erythematosus (SLE) that is triggered by long-term use of certain medications and typically resolves after the offending drug is discontinued. wikipedia.orgmedscape.com While the risk of developing DILE with acebutolol is considered low, it is a recognized adverse effect. researchgate.net